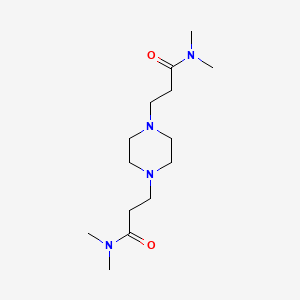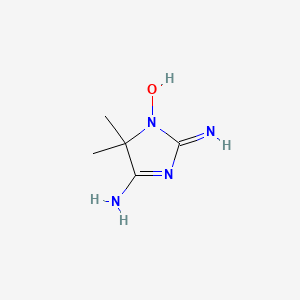
3-(2-Methylpropylidene)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropylidene)pentane-2,4-dione is an organic compound with the molecular formula C9H14O2. It is a derivative of pentane-2,4-dione, where the hydrogen at the third carbon is replaced by a 2-methylpropylidene group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylidene)pentane-2,4-dione typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from pentane-2,4-dione, followed by alkylation with 2-methylpropylidene bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-(2-Methylpropylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropylidene)pentane-2,4-dione involves its ability to form enolate ions, which can participate in various nucleophilic addition and substitution reactions. The enolate form is stabilized by resonance, allowing it to react with electrophiles efficiently. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the 2-methylpropylidene group.
3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropylidene group.
3-Propylpentane-2,4-dione: Contains a propyl group at the third carbon.
Uniqueness
3-(2-Methylpropylidene)pentane-2,4-dione is unique due to the presence of the 2-methylpropylidene group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex and diverse chemical structures .
Propriétés
Numéro CAS |
53839-25-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-(2-methylpropylidene)pentane-2,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)5-9(7(3)10)8(4)11/h5-6H,1-4H3 |
Clé InChI |
PFDCJCSHDXDZRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


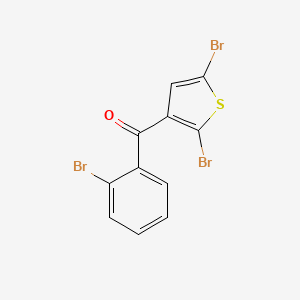
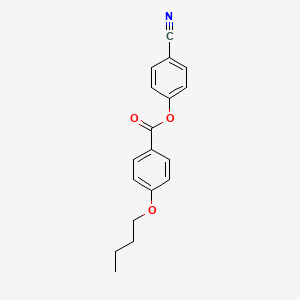
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)

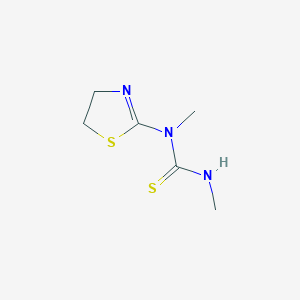
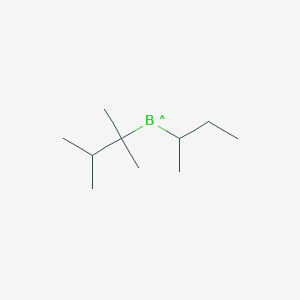
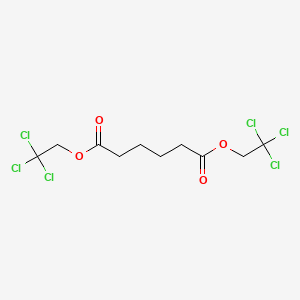

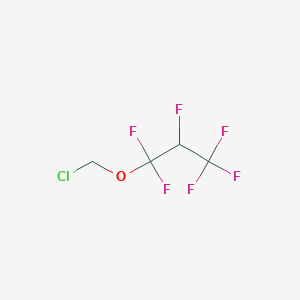
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
